2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 2246993-38-2
Cat. No.: VC5554825
Molecular Formula: C13H16BF3O2
Molecular Weight: 272.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2246993-38-2 |
|---|---|
| Molecular Formula | C13H16BF3O2 |
| Molecular Weight | 272.07 |
| IUPAC Name | 2-[2-(difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)10-6-5-8(15)7-9(10)11(16)17/h5-7,11H,1-4H3 |
| Standard InChI Key | VSQBSMWJMSUIET-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 1,3,2-dioxaborolane ring (pinacol boronic ester) with four methyl groups at the 4,4,5,5-positions. The aromatic ring is substituted with a difluoromethyl group at the 2-position and a fluorine atom at the 4-position (Figure 1) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2246993-38-2 | |
| Molecular Formula | ||
| Molecular Weight | 272.07 g/mol | |
| Purity | ≥95% (typical commercial) | |
| Boiling Point | Not reported | — |
| Melting Point | Not reported | — |
Spectroscopic Characterization
While explicit NMR or IR data for this compound is limited in public sources, analogous pinacol boronic esters exhibit characteristic NMR shifts between 28–32 ppm and NMR signals near -120 ppm for difluoromethyl groups . The SMILES string (B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(F)F) and InChIKey (VSQBSMWJMSUIET-UHFFFAOYSA-N) confirm its stereoelectronic profile .
Synthesis and Optimization
General Synthetic Routes
The compound is synthesized via Pd- or Cu-catalyzed borylation of halogenated precursors with pinacolborane () . A representative protocol involves:
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Halogenation: 2-Bromo-4-fluorophenyl derivatives are treated with difluoromethylation agents (e.g., ) to introduce the difluoromethyl group .
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Miyaura Borylation: The halogenated intermediate reacts with in the presence of and a base (e.g., ) in tetrahydrofuran (THF) at 80°C .
Table 2: Reaction Conditions and Yields
Solvent and Catalyst Optimization
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Solvent Systems: Mixed solvents (toluene/water) enhance solubility and reaction rates.
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Catalysts: with triethylamine improves yields in microwave-assisted reactions .
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Additives: Tetrabutylammonium bromide (TBAB) accelerates cross-coupling by phase-transfer catalysis .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This boronic ester is pivotal in forming biaryl structures for pharmaceuticals (e.g., kinase inhibitors) and OLED materials . For example, coupling with 4-bromoanisole yields 4'-fluoro-2-difluoromethylbiphenyl, a precursor for anticancer agents.
Table 3: Representative Coupling Reactions
| Partner (Aryl Halide) | Product | Yield | Application | Source |
|---|---|---|---|---|
| 4-Bromoanisole | 4'-Methoxy-2-difluoromethylbiphenyl | 89% | Drug intermediates | |
| 3-Iodopyridine | 3-(2-Difluoromethylphenyl)pyridine | 76% | Ligand synthesis |
Fluorine-Specific Reactivity
The difluoromethyl group () enhances metabolic stability and lipophilicity in drug candidates, while the fluorine atom directs electrophilic substitution reactions .
Comparative Analysis with Analogues
Table 4: Structural and Functional Analogues
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